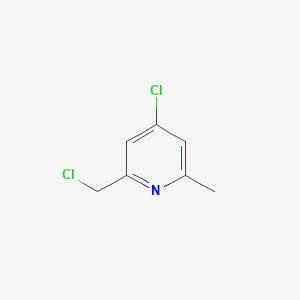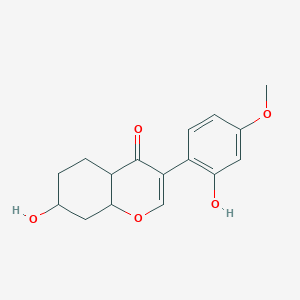
2''-Hydroxyformononetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’‘-Hydroxyformononetin typically involves the hydroxylation of formononetin. One common synthetic route includes the use of formononetin as a starting material, which undergoes hydroxylation at the 2’ position using specific reagents and conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, although detailed industrial processes are not widely documented.
Chemical Reactions Analysis
2’'-Hydroxyformononetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or other reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Medicine: Research has shown its potential in treating inflammatory diseases and other medical conditions.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’'-Hydroxyformononetin involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by modulating the activity of enzymes and signaling molecules involved in inflammation . The compound’s hydroxyl and methoxy groups play a crucial role in its biological activity, allowing it to interact with various proteins and receptors.
Comparison with Similar Compounds
2’'-Hydroxyformononetin can be compared with other similar compounds such as:
Formononetin: The parent compound, which lacks the hydroxy group at the 2’ position.
Biochanin A: Another methoxyisoflavone with similar biological activities.
Genistein: A well-known isoflavone with extensive research on its biological effects.
The uniqueness of 2’'-Hydroxyformononetin lies in its specific hydroxylation pattern, which imparts distinct biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h3,5,7-9,12,15,17-18H,2,4,6H2,1H3 |
InChI Key |
HNFVAEYFMQPHIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3CC(CCC3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


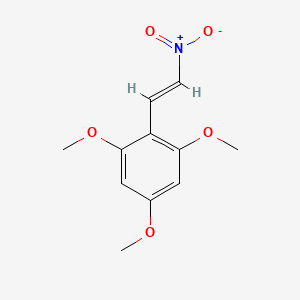
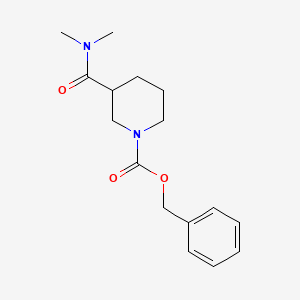
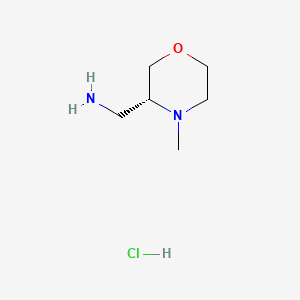
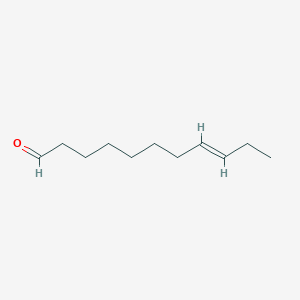
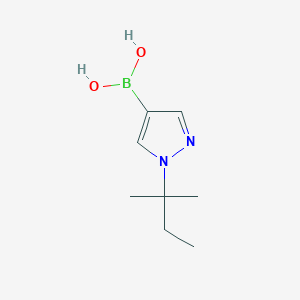
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
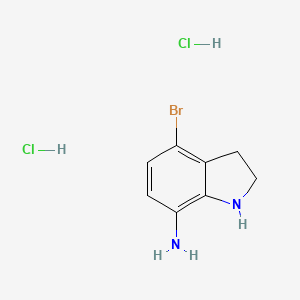
![(2Z)-3-[(2,4-difluorophenyl)amino]-3-hydroxy-2-[(Z)-3-methoxybenzoyl]prop-2-enenitrile](/img/structure/B12333401.png)
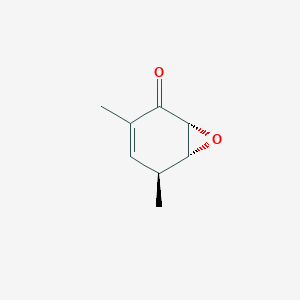
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)
![(2E)-2-[(Z)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12333419.png)
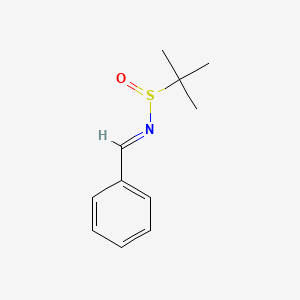
![7-Bromo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine](/img/structure/B12333434.png)
